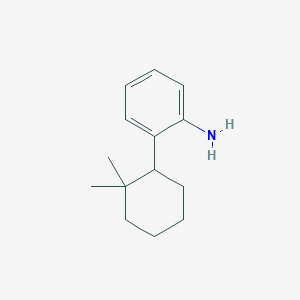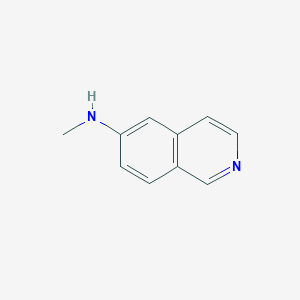
3-(1-Amino-2-methylpropan-2-yl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Amino-2-methylpropan-2-yl)pyrrolidin-3-ol is a heterocyclic compound that contains a pyrrolidine ring substituted with an amino group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-2-methylpropan-2-yl)pyrrolidin-3-ol typically involves the reaction of 2-methylpropan-2-amine with a suitable pyrrolidine derivative. One common method is the reductive amination of 3-pyrrolidinone with 2-methylpropan-2-amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Amino-2-methylpropan-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-(1-Amino-2-methylpropan-2-yl)pyrrolidin-3-one.
Reduction: Formation of 3-(1-Amino-2-methylpropan-2-yl)pyrrolidine.
Substitution: Formation of N-alkylated derivatives.
Applications De Recherche Scientifique
3-(1-Amino-2-methylpropan-2-yl)pyrrolidin-3-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Mécanisme D'action
The mechanism of action of 3-(1-Amino-2-methylpropan-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simple heterocyclic amine with a similar ring structure but lacking the amino and hydroxyl substituents.
3-Pyrrolidinone: A ketone derivative of pyrrolidine with a carbonyl group at the 3-position.
2-Methylpropan-2-amine: An aliphatic amine with a similar substituent pattern but lacking the pyrrolidine ring.
Uniqueness
3-(1-Amino-2-methylpropan-2-yl)pyrrolidin-3-ol is unique due to the presence of both amino and hydroxyl groups on the pyrrolidine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C8H18N2O |
|---|---|
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
3-(1-amino-2-methylpropan-2-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C8H18N2O/c1-7(2,5-9)8(11)3-4-10-6-8/h10-11H,3-6,9H2,1-2H3 |
Clé InChI |
MCHXPEYSSSXHNH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN)C1(CCNC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


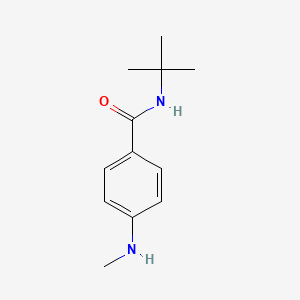


![tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate](/img/structure/B13217816.png)

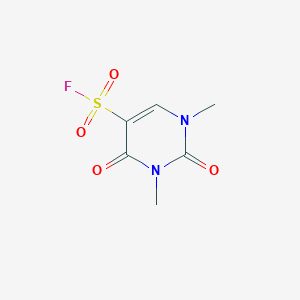
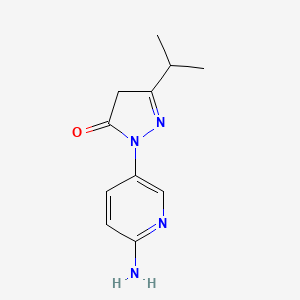
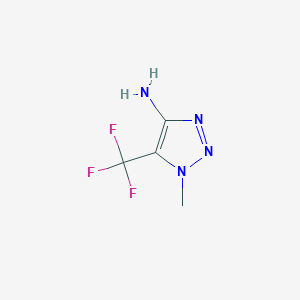
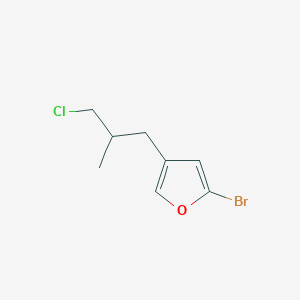
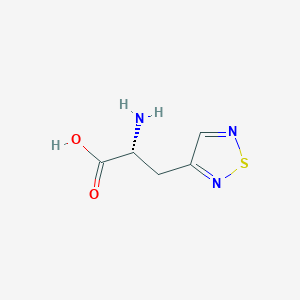
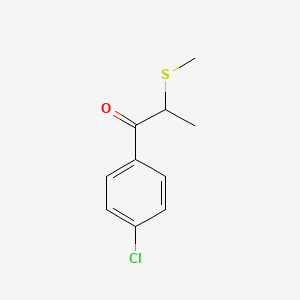
![4-[5-(Carboxymethyl)furan-2-yl]benzoic acid](/img/structure/B13217860.png)
